

Obscure Anxiolytic Oxyfenamate: A Look Back at a Forgotten Carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxyfenamate

Cat. No.: B1673978

[Get Quote](#)

For researchers and drug development professionals, the historical archives of pharmacology hold valuable lessons. **Oxyfenamate**, a long-forgotten anxiolytic of the carbamate class, offers a case study in the evolution of sedative-hypnotic therapeutics. Marketed in the early 1960s under the trade name Listica, it has since faded into obscurity, eclipsed by the rise of benzodiazepines. This guide revisits what is known about **Oxyfenamate**, comparing it to its more famous contemporary, meprobamate, and presenting the sparse experimental data that remains.

Oxyfenamate, also known as hydroxyphenamate, emerged as a sedative and anxiolytic agent in 1961.^[1] Chemically, it is a carbamate derivative, sharing a structural lineage with meprobamate, a blockbuster tranquilizer of its time.^[1] While detailed historical studies on **Oxyfenamate** are scarce, its primary indication was for the treatment of anxiety.

Comparative Pharmacological Profile

To understand the potential effects of **Oxyfenamate**, a comparison with the well-documented carbamate anxiolytic, meprobamate, is instructive.

Feature	Oxyfenamate (Listica)	Meprobamate
Drug Class	Carbamate	Carbamate
Primary Indication	Anxiolytic, Sedative ^[1]	Anxiolytic, Sedative, Muscle Relaxant
Mechanism of Action	Likely similar to other carbamates, modulating GABAa receptors.	Positive allosteric modulator of GABAa receptors.
Reported Dosage	200 mg, 3 to 4 times daily ^[1]	400-1200 mg daily in divided doses

Experimental Data: A Glimpse into Anxiolytic Activity

Quantitative experimental data on **Oxyfenamate** is exceptionally limited in the public domain. The primary source of early experimental information would likely reside in the original patent filings and new drug applications from the era, which are not readily accessible. However, based on its classification as a carbamate anxiolytic and its relationship to meprobamate, its effects would have been evaluated using the preclinical and clinical methods of the time.

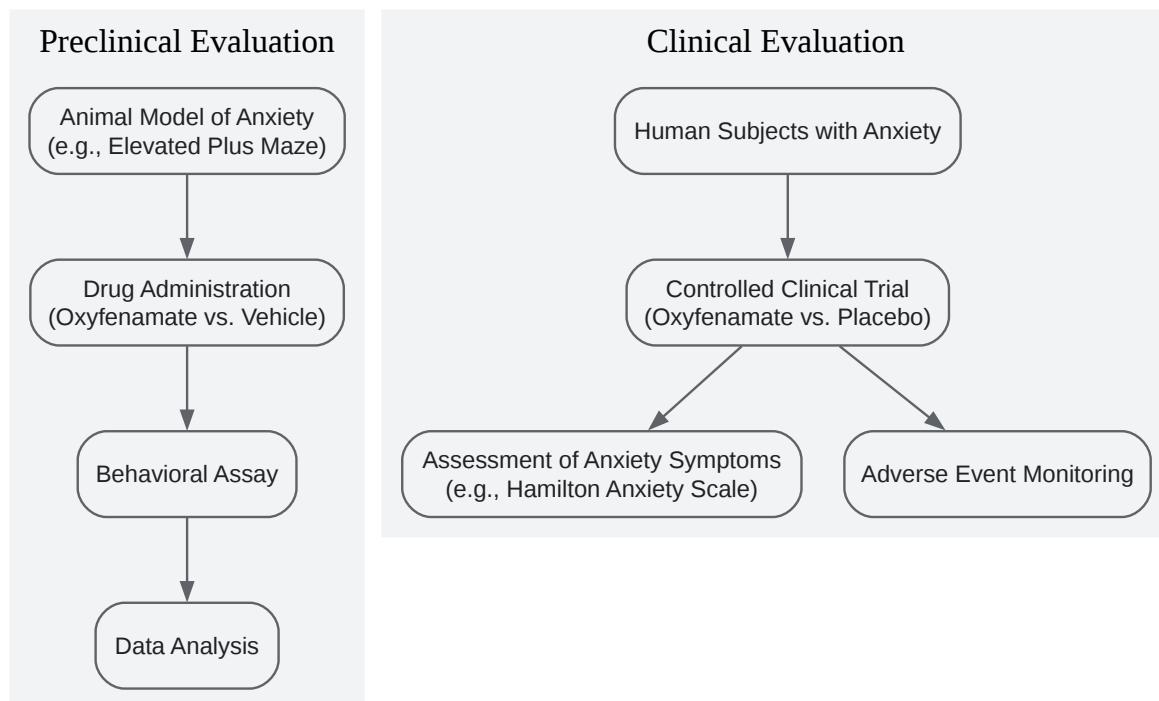
Hypothetical Experimental Protocol for Anxiolytic Activity (Based on contemporary methods)

A common preclinical model for assessing anxiolytic drug efficacy in that period was the elevated plus maze (EPM).

Methodology:

- Subjects: Male Wistar rats (200-250g).
- Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms and two closed arms.
- Procedure:

- Animals are randomly assigned to a control group (vehicle) or a treatment group (**Oxyfenamate**, administered orally).
- After a set pre-treatment period (e.g., 30-60 minutes), each rat is placed in the center of the maze, facing an open arm.
- The animal's behavior is recorded for a 5-minute period. Key parameters measured include:
 - Time spent in the open arms.
 - Number of entries into the open arms.
 - Number of entries into the closed arms.
- Expected Outcome for an Anxiolytic: An increase in the time spent in and the number of entries into the open arms would be indicative of an anxiolytic effect.


Signaling Pathways and Experimental Workflows

The primary mechanism of action for carbamate anxiolytics involves the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) at the GABA_A receptor.

[Click to download full resolution via product page](#)

Caption: Putative signaling pathway for **Oxyfenamate** at the GABA_A receptor.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for anxiolytic drug testing.

Conclusion

Oxyfenamate represents a historical footnote in the development of anxiolytic medications. Its brief appearance and subsequent disappearance from the market highlight the rapid pace of pharmaceutical innovation in the mid-20th century. For today's researchers, the story of **Oxyfenamate** underscores the importance of robust and accessible data for the continued evaluation and understanding of therapeutic agents, even those that have long been discontinued. The lack of available data makes a direct, quantitative comparison with modern anxiolytics impossible, but by examining its chemical relatives and the experimental paradigms of its time, we can construct a plausible, albeit incomplete, picture of its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxyphenamate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Obscure Anxiolytic Oxyfenamate: A Look Back at a Forgotten Carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673978#replicating-historical-studies-on-oxyfenamate-s-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com